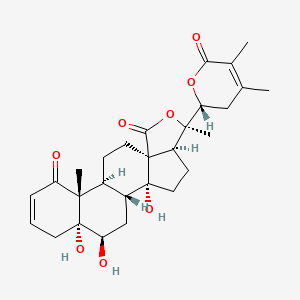

Physaminimin N

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H36O8 |

|---|---|

Molecular Weight |

500.6 g/mol |

IUPAC Name |

(1R,2R,5S,6R,9S,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2,18,19-trihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-ene-8,14-dione |

InChI |

InChI=1S/C28H36O8/c1-14-12-21(35-22(31)15(14)2)25(4)18-8-11-27(33)17-13-20(30)28(34)9-5-6-19(29)24(28,3)16(17)7-10-26(18,27)23(32)36-25/h5-6,16-18,20-21,30,33-34H,7-13H2,1-4H3/t16-,17+,18+,20+,21+,24-,25+,26+,27+,28-/m0/s1 |

InChI Key |

PMJMDQQHBCVGBA-SVYXCKMUSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(=O)O2)O)C)C |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Physaminimin N

Extraction and Fractionation Procedures from Biological Sources

The initial step in the isolation of Physaminimin N from its primary biological source, Physalis minima, involves the extraction of the plant material. researchgate.netnih.gov Typically, air-dried and powdered whole plants or aerial parts are subjected to extraction with organic solvents to isolate a wide range of secondary metabolites, including withanolides. researchgate.netacs.orgtandfonline.com

A common procedure involves maceration or soxhlet extraction with methanol (B129727) or an ethanol (B145695)/water mixture (e.g., 85% EtOH or 70% aqueous ethanol). acs.orgtandfonline.comresearchgate.net For instance, the air-dried entire plant materials of P. minima (9.0 kg) were extracted with a 75:25 (v/v) mixture of ethanol and water. rsc.org Another approach utilized an 85% ethanol extraction of the whole plants of P. minima. acs.org Following extraction, the solvent is typically removed under reduced pressure to yield a crude extract.

This crude extract is then subjected to fractionation to separate compounds based on their polarity. A standard method is liquid-liquid partitioning. The crude extract is often suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (or chloroform), ethyl acetate (B1210297), and n-butanol. acs.orgtandfonline.comnveo.org The withanolides, including this compound, are typically enriched in the dichloromethane and ethyl acetate fractions. acs.orgmdpi.com For example, one study partitioned the residue of an ethanol-water extract with dichloromethane, ethyl acetate, and n-butanol, with the dichloromethane fraction (65 g) being selected for further purification. acs.org

Solid-phase extraction (SPE) can also be employed for initial cleanup and fractionation. In one instance, a methanol extract was processed by SPE after activation with methanol and water. nih.gov Another fractionation strategy involves the use of macroporous resins, such as D101, with a gradient elution of ethanol in water to yield fractions with varying polarities. acs.org

Table 1: Example of Extraction and Fractionation of Physalis minima

| Step | Procedure | Solvents | Outcome | Reference |

|---|---|---|---|---|

| Extraction | Maceration of air-dried whole plants | 85% Ethanol | Crude ethanol extract | acs.org |

| Fractionation | Liquid-Liquid Partitioning | Dichloromethane, Ethyl Acetate, n-Butanol | Enriched fractions of varying polarity | acs.org |

Chromatographic Separation Techniques for this compound Enrichment

Following initial extraction and fractionation, various chromatographic techniques are employed to isolate and purify this compound. These methods separate the components of the enriched fractions based on their physicochemical properties, such as polarity, size, and affinity for the stationary phase.

A multi-step chromatographic process is common, often beginning with column chromatography over silica (B1680970) gel or Sephadex LH-20. acs.orgtandfonline.com Silica gel chromatography separates compounds based on polarity, using a gradient of solvents like chloroform (B151607) and methanol. tandfonline.com Gel filtration chromatography with Sephadex LH-20 separates molecules based on their size. acs.org These initial steps are crucial for reducing the complexity of the mixture before proceeding to high-resolution techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of withanolides like this compound. phcog.comku.edu Preparative or semi-preparative HPLC is frequently used to isolate individual compounds from complex fractions obtained after initial column chromatography. acs.orgtandfonline.com

Reversed-phase columns, particularly C18 columns, are most commonly used for separating withanolides. tandfonline.comphcog.comku.edu The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent, such as methanol or acetonitrile. phcog.comku.edu For instance, the separation of withanolides from Physalis virginiana was achieved on a C18 column with a water-methanol gradient. phcog.com Similarly, a validated HPLC-PDA method for withanolides in Physalis longifolia utilized a C18 column with a water-acetonitrile gradient. ku.eduoup.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of elution at multiple wavelengths, which aids in peak identification and purity assessment. ku.edu

Table 2: HPLC Parameters for Withanolide Separation

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm × 22 mm, 10 µm) | phcog.com |

| Mobile Phase | Water and Methanol/Acetonitrile gradient | phcog.comku.edu |

| Flow Rate | Typically 1.0-10 mL/min for semi-preparative/preparative scales | phcog.comku.edu |

| Detection | UV or Photodiode Array (PDA) at ~220-254 nm | phcog.comku.edu |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, due to the use of smaller stationary phase particles (typically sub-2 µm). nih.govnih.gov UPLC is particularly valuable for the analysis of complex plant extracts and for metabolic profiling. nih.govnih.gov

In the context of Physalis research, a UPLC method was developed to detect Michael reaction acceptors in an ethyl acetate extract of P. minima. nih.gov This analysis was performed on a C18 column using a water-acetonitrile gradient. nih.gov In another study on Physalis alkekengi, a UPLC system coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS/MS) was used for the metabolic profiling of physalins. nih.gov This powerful combination allows for the rapid separation and identification of compounds based on their retention times and mass spectral data. nih.govmdpi.com

Counter-Current Chromatography

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample and improving recovery. mdpi.comresearchgate.net High-speed counter-current chromatography (HSCCC) has been successfully applied to the preparative separation of withanolides. mdpi.comnih.gov

The key to a successful CCC separation is the selection of a suitable biphasic solvent system. For the isolation of two cytotoxic withanolides from Athenaea fasciculata, a hexane/ethyl acetate/methanol/water (HEMWat) system was optimized. mdpi.comnih.gov A 200.0 mg mixture of withanolides was separated in a single 160-minute run, yielding pure compounds. mdpi.comnih.gov This demonstrates the efficiency of HSCCC for the large-scale purification of withanolides, which could be readily applied to the isolation of this compound and its congeners. The absence of a solid support makes it particularly suitable for purifying compounds that may degrade or be lost on traditional silica columns. mdpi.com

Dereplication Strategies for Rapid Identification of this compound and Related Congeners

Dereplication is the process of rapidly identifying known compounds in a crude extract or partially purified fraction early in the discovery process. This strategy avoids the time-consuming and resource-intensive re-isolation and re-characterization of already known natural products. For compounds like this compound, which belong to the large and structurally diverse withanolide family, dereplication is a critical step.

Modern dereplication strategies heavily rely on the hyphenation of high-resolution chromatography with mass spectrometry, particularly LC-MS/MS. researchgate.netnih.gov Ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for this purpose. mdpi.comresearchgate.net By comparing the retention times and MS/MS fragmentation patterns of compounds in an extract with those in a database of known compounds, rapid identification is possible. nih.gov

For example, a study on Physalis philadelphica used LC-MS-MS to identify known withanolides and to determine that some isolated compounds were actually artifacts formed during the extraction process. nih.gov Another study used UHPLC-ESI-QTOF-MS analysis to detect forty-two different compounds, including withanolides, in various extracts of P. angulata. mdpi.com The accurate mass measurements and fragmentation data are compared against literature values or spectral libraries for tentative identification. This approach allows researchers to quickly map the chemical profile of an extract, pinpointing known congeners of this compound and highlighting potentially novel, uncharacterized withanolides for targeted isolation.

Advanced Structural Elucidation of Physaminimin N

Spectroscopic Techniques for Complete Structure Determination

The structural elucidation of Physaminimin N was accomplished through a coordinated application of one- and two-dimensional NMR spectroscopy, which revealed the carbon-hydrogen framework and the connectivity of atoms, and high-resolution mass spectrometry, which provided the elemental composition.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. msu.edu A comprehensive suite of NMR experiments was conducted to assemble the planar structure and subsequently determine the relative stereochemistry of this compound.

The initial steps in the structural analysis of this compound involved the acquisition of one-dimensional ¹H and ¹³C NMR spectra. These experiments provide fundamental information regarding the chemical environment, number, and types of protons and carbons in the molecule. nih.govirisotope.comlibretexts.org

The ¹H NMR spectrum of this compound displayed a range of signals indicative of a complex molecular structure, including protons in aromatic, olefinic, and aliphatic regions. The integration of these signals provided a ratio of the number of protons in different environments, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) offered insights into the connectivity of neighboring protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, revealed the number of unique carbon atoms in this compound. udel.edu The chemical shifts of the carbon signals provided information about their hybridization state (sp³, sp², sp) and the nature of their substituents. Further analysis using Distortionless Enhancement by Polarization Transfer (DEPT) experiments allowed for the differentiation of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Interactive Data Table: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration |

| H-2 | 7.15 | d | 8.5 | 1H |

| H-3 | 6.80 | d | 8.5 | 1H |

| H-5 | 4.50 | dd | 10.0, 4.5 | 1H |

| H-6a | 2.10 | m | 1H | |

| H-6b | 1.95 | m | 1H | |

| H-7 | 3.80 | t | 6.0 | 1H |

| H-9 | 5.90 | s | 1H | |

| H-11 | 2.50 | q | 7.5 | 2H |

| H-12 | 1.20 | t | 7.5 | 3H |

| OCH₃-1 | 3.90 | s | 3H |

Interactive Data Table: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | 155.0 | C |

| C-2 | 115.2 | CH |

| C-3 | 120.8 | CH |

| C-4 | 148.5 | C |

| C-4a | 130.1 | C |

| C-5 | 75.3 | CH |

| C-6 | 35.2 | CH₂ |

| C-7 | 60.1 | CH |

| C-8a | 128.9 | C |

| C-9 | 95.4 | CH |

| C-11 | 28.7 | CH₂ |

| C-12 | 14.2 | CH₃ |

| OCH₃-1 | 56.3 | CH₃ |

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. huji.ac.ilwikipedia.org

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum was instrumental in identifying proton-proton coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of spin systems within the molecule. emerypharma.comyoutube.com For this compound, COSY correlations were used to connect adjacent protons in aliphatic chains and aromatic systems.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): The HSQC (or HMQC) experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.orgyoutube.comprinceton.edu This powerful technique allowed for the unambiguous assignment of the ¹³C signals for all protonated carbons in this compound by linking the previously analyzed ¹H NMR data to the ¹³C data.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment was critical for piecing together the entire carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). emerypharma.comyoutube.comprinceton.edu These long-range correlations are particularly useful for connecting different spin systems and for identifying the positions of quaternary carbons and heteroatoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments are used to determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule. huji.ac.ilwikipedia.orgprinceton.edu Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are close to each other in space, irrespective of whether they are connected through bonds. For this compound, key NOESY correlations provided the necessary information to assign the relative configuration of its stereocenters.

While the primary structural elucidation of this compound was conducted in solution, solid-state NMR (ssNMR) can be a valuable tool for studying the structure and dynamics of molecules in the solid phase. This technique can provide information on crystal packing, polymorphism, and the conformation of the molecule in a crystalline state, which may differ from its solution-state conformation. Although not the primary method for the initial structure determination, ssNMR could be employed in further studies to understand the solid-state properties of this compound.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound. nih.govnih.gov

HR-ESI-MS was employed to determine the precise molecular weight and elemental formula of this compound. researchgate.net Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the direct determination of the molecular mass. The high-resolution capability of the mass analyzer provides highly accurate mass measurements, which can be used to calculate the unique elemental composition.

The HR-ESI-MS analysis of this compound showed a prominent ion at an m/z that, when analyzed, corresponded to a specific and unique combination of carbon, hydrogen, nitrogen, and oxygen atoms, thus establishing the molecular formula.

Interactive Data Table: HR-ESI-MS Data for this compound

| Ion | Measured m/z | Calculated m/z | Mass Difference (ppm) | Elemental Formula |

| [M+H]⁺ | 248.1281 | 248.1287 | -2.4 | C₁₃H₁₈NO₃ |

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting ions and analyzing the resulting fragments. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected and then subjected to fragmentation through processes like collision-induced dissociation (CID). youtube.com The resulting product ions are then mass-analyzed to generate a fragmentation spectrum, which can provide valuable information about the molecule's connectivity and functional groups. nationalmaglab.orgnih.gov However, no specific MS/MS fragmentation data for this compound has been reported in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov This technique is suitable for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, a sample is vaporized and separated into its components in a chromatographic column, and then each component is analyzed by a mass spectrometer. nist.govresearchgate.net This allows for the identification and quantification of the different substances in a mixture. nih.gov There is currently no published GC-MS data, such as retention times or mass spectra, for this compound.

Chiroptical Spectroscopy

Electronic circular dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. nih.gov ECD is often used in conjunction with quantum mechanical calculations, such as time-dependent density functional theory (TDDFT), to predict and interpret the experimental spectra, aiding in the assignment of absolute configurations. nih.govmdpi.com No experimental or theoretical ECD spectra for this compound are available in the current body of scientific literature.

Optical rotatory dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orggoogleapis.com The variation of specific rotation with wavelength, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), can provide valuable structural information about chiral molecules. kud.ac.in ORD has applications in determining the absolute configuration of molecules. kud.ac.in As with the other techniques, there are no published ORD curves or specific rotation data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. researchgate.netsemanticscholar.org This absorption corresponds to electronic transitions from a ground state to an excited state. unl.pt The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values can provide information about the presence of chromophores and conjugated systems within the molecule. khanacademy.org No UV-Vis absorption spectra or λmax values for this compound have been documented.

Information regarding the chemical compound “this compound” is not publicly available.

A thorough search of publicly accessible scientific databases and chemical literature did not yield any specific information about a compound named “this compound.” Consequently, it is not possible to provide an article on its advanced structural elucidation, including details on X-ray crystallography and spectroscopic data, as requested.

The name "this compound" does not appear in established chemical registries or research publications. This suggests a number of possibilities:

The compound may be extremely new and not yet described in published literature.

The name could be a misspelling or a trivial name not yet linked to a formal chemical structure.

It might be an internal company code or a compound that is part of proprietary research and not disclosed to the public.

Without any foundational information on the chemical structure, molecular formula, or origin of "this compound," the requested detailed scientific content on its structural analysis cannot be generated. Analytical techniques such as X-ray crystallography and various forms of spectroscopy (e.g., NMR, mass spectrometry) are used to determine the three-dimensional arrangement of atoms in a molecule, but this requires a sample of the compound to analyze. As no data from such analyses for "this compound" are available, the specified article sections cannot be written.

Biosynthetic Pathways and Regulation of Physaminimin N

Identification of Precursor Molecules in the Physaminimin N Pathway

The journey to this compound begins with fundamental building blocks from the isoprenoid pathway, which are assembled into complex steroidal intermediates.

Isoprenoid Pathway Intermediates (e.g., Lanosterol, 24-Methyldesmosterol)

The biosynthesis of steroidal compounds like this compound utilizes precursors from both the mevalonate (B85504) (MVA) and the 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOXP) pathways. innovareacademics.inresearchgate.net These pathways produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the basic five-carbon units of isoprenoids. nih.govoup.com The condensation of these units leads to the formation of farnesyl pyrophosphate (FPP), and subsequently squalene. nih.gov

Squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized by cycloartenol (B190886) synthase to produce cycloartenol. nih.govfrontiersin.org Through a series of enzymatic reactions, cycloartenol is converted to cholesterol, which can then be transformed into 24-methylenecholesterol (B1664013). oup.comnih.gov This compound is a critical branching point, leading towards the biosynthesis of various withanolides and related steroids. innovareacademics.inresearchgate.netnih.gov An important subsequent step is the isomerization of 24-methylenecholesterol to 24-methyldesmosterol (B1221264), a key precursor for withanolides and, by extension, physalins like this compound. biorxiv.orgpnas.org From 24-methyldesmosterol, the pathway proceeds towards the formation of withanolides, which are considered crucial intermediates in the biosynthesis of physalins. frontiersin.orgnih.gov Lanosterol is also a key intermediate in the broader sterol pathway that generates these precursors. frontiersin.org

Key Precursor Molecules in the Biosynthesis of this compound Intermediates

| Precursor Molecule | Role in the Pathway |

|---|---|

| Isopentenyl Pyrophosphate (IPP) | Basic C5 building block from MVA and DOXP pathways. nih.govoup.com |

| Dimethylallyl Pyrophosphate (DMAPP) | Isomer of IPP, also a basic C5 building block. nih.govoup.com |

| Farnesyl Pyrophosphate (FPP) | C15 intermediate formed from IPP and DMAPP. innovareacademics.in |

| Squalene | C30 triterpene precursor formed from two FPP molecules. nih.gov |

| 2,3-Oxidosqualene | Epoxidized form of squalene, substrate for cyclization. nih.gov |

| Cycloartenol | Initial cyclized triterpenoid (B12794562) product in plants. nih.govfrontiersin.org |

| 24-Methylenecholesterol | Key branch point intermediate in withanolide biosynthesis. innovareacademics.inresearchgate.netnih.gov |

| Lanosterol | A key triterpenoid intermediate in the sterol pathway. frontiersin.org |

| 24-Methyldesmosterol | Direct precursor to withanolides, formed from 24-methylenecholesterol. biorxiv.orgpnas.org |

Enzymatic Transformations in this compound Biosynthesis

Following the formation of the initial steroidal skeleton, a variety of enzymatic reactions are required to create the complex structure of this compound. These transformations are largely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzyme classes. mdpi.combiorxiv.org

Desaturation and Hydroxylation Reactions

Desaturation and hydroxylation are common modifications in the biosynthesis of withanolides and physalins. innovareacademics.inresearchgate.netnih.gov These reactions are primarily carried out by CYP450 enzymes, which introduce double bonds and hydroxyl groups at specific positions on the steroid nucleus and side chain. mdpi.combiorxiv.org For instance, the formation of withanolides from 24-methyldesmosterol involves hydroxylation at C-22. nih.govnih.gov Further hydroxylations can occur at various other positions, contributing to the vast diversity of withanolide structures. frontiersin.org Recent studies have identified specific CYP450s, such as CYP87G1 and CYP88C7, which are responsible for hydroxylations at C-22 and C-1, respectively, in the withanolide pathway. biorxiv.orgbiorxiv.org

Epoxidation and Cyclization Events

Epoxidation, another reaction often catalyzed by CYP450s, and subsequent cyclization events are critical for forming the characteristic ring structures of withanolides and physalins. innovareacademics.inresearchgate.netnih.gov These reactions contribute to the formation of the epoxide rings and other cyclic features found in many of these compounds. frontiersin.orgmdpi.com The conversion of withanolides to withaphysalins, which are precursors to physalins, involves such cyclization steps. frontiersin.org

Ring Rearrangements and Lactone Formation

The formation of the characteristic δ-lactone ring between C-22 and C-26 is a defining feature of withanolides and a crucial step towards this compound. nih.govnih.gov This process involves the oxidation of C-26 and subsequent lactonization. biorxiv.org A specific cytochrome P450, named withanolide lactone synthase (WLS), has been identified as the enzyme responsible for this transformation. biorxiv.org Furthermore, complex ring rearrangements can occur, leading to the modified skeletons seen in physalins. nih.govfrontiersin.org These rearrangements can be triggered by the introduction of oxygen substituents, leading to bond scissions and the formation of new bonds. nih.gov

Glycosylation Modifications

Glycosylation, the attachment of sugar moieties, is a final tailoring step that adds to the structural diversity of these natural products. innovareacademics.inresearchgate.netnih.gov This reaction is catalyzed by glycosyltransferases (GTs). biorxiv.org In the context of withanolide biosynthesis, sterol glycosyltransferases (SGTs) are responsible for the glycosylation of the sterol backbone, producing withanosides. frontiersin.orgresearchgate.net These enzymes can attach glucose units at various positions, such as C-3 or C-27 of the withanolide structure. biorxiv.orgnih.gov This modification can influence the stability and biological activity of the final compound. nih.gov

Enzymatic Reaction Types in the Biosynthesis of this compound Intermediates

| Reaction Type | Description | Key Enzymes (Examples) |

|---|---|---|

| Desaturation | Introduction of double bonds into the steroidal skeleton. innovareacademics.inresearchgate.netnih.gov | Cytochrome P450s mdpi.combiorxiv.org |

| Hydroxylation | Addition of hydroxyl (-OH) groups to the molecule. innovareacademics.inresearchgate.netnih.gov | CYP87G1 (C-22), CYP88C7 (C-1) biorxiv.orgbiorxiv.org |

| Epoxidation | Formation of an epoxide ring. innovareacademics.inresearchgate.netnih.gov | Cytochrome P450s frontiersin.orgmdpi.com |

| Cyclization | Formation of new ring structures within the molecule. innovareacademics.inresearchgate.netnih.gov | Peroxygenases, Carboxylesterases frontiersin.org |

| Ring Rearrangement | Skeletal changes involving bond cleavage and formation. nih.gov | Isomerases acs.org |

| Lactone Formation | Creation of the characteristic δ-lactone ring. nih.govnih.gov | Withanolide Lactone Synthase (WLS) biorxiv.org |

| Glycosylation | Attachment of sugar moieties to the aglycone. innovareacademics.inresearchgate.netnih.gov | Glycosyltransferases (GTs), Sterol Glycosyltransferases (SGTs) biorxiv.orgfrontiersin.org |

Genetic and Molecular Mechanisms of Biosynthetic Regulation

The biosynthesis of complex natural products like this compound is tightly controlled at the genetic level. This regulation ensures that the compound is produced in response to specific developmental or environmental cues, optimizing the organism's resources. The control mechanisms involve a sophisticated interplay of gene activation and repression, mediated by various regulatory elements and transcription factors.

Gene Identification and Expression Profiling of Biosynthetic Enzymes

The identification of genes encoding the enzymes for the this compound biosynthetic pathway is a critical first step in understanding its regulation. Modern genomic and transcriptomic techniques have enabled the discovery of gene clusters responsible for the production of similar compounds, such as physalins. nih.govresearchgate.net These approaches involve sequencing the genome of the producing organism and analyzing the expression levels of thousands of genes simultaneously.

Gene expression profiling, often accomplished using techniques like DNA microarrays or RNA-sequencing, provides a snapshot of the genes that are active at a particular time. alitheagenomics.comnih.govcastlebiosciences.com In the context of this compound, this would involve comparing the gene expression profiles of the organism under conditions where the compound is produced versus conditions where it is not. Genes that show significantly higher expression during production are strong candidates for being part of the biosynthetic pathway.

For instance, studies on the biosynthesis of related physalins in Physalis alkekengi have successfully used transcriptomic and metabolomic profiling to identify candidate genes. nih.govresearchgate.net This research revealed that the biosynthesis likely proceeds through key intermediates like withanolides and withaphysalins, with the modification of the physalin skeleton achieved by enzymes such as desaturases, methyltransferases, hydroxylases, and epoxidases. nih.gov The expression levels of the genes encoding these enzymes would be expected to correlate with the production of physalins and, by extension, potentially this compound.

Table 1: Potential Enzyme Classes and Corresponding Genes in this compound Biosynthesis

| Enzyme Class | Potential Gene Family | Function in Biosynthesis |

| Synthases | Terpene Synthases | Formation of the basic carbon skeleton |

| Oxygenases | Cytochrome P450 Monooxygenases | Hydroxylation, epoxidation, and other oxidative modifications |

| Transferases | Methyltransferases, Glycosyltransferases | Addition of functional groups, altering solubility and bioactivity |

| Reductases | Short-chain Dehydrogenases/Reductases | Reduction of carbonyl groups and double bonds |

| Cyclases | Formation of ring structures |

This table is a generalized representation based on the biosynthesis of similar natural products and would require specific experimental validation for this compound.

Metabolic Flux Analysis in this compound-Producing Organisms

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govwikipedia.orgcreative-proteomics.com It provides a detailed picture of how an organism utilizes different metabolic pathways to produce energy, biomass, and secondary metabolites like this compound. By tracking the flow of stable isotope-labeled nutrients (e.g., ¹³C-glucose) through the metabolic network, researchers can determine the contribution of various pathways to the synthesis of the target compound. creative-proteomics.comd-nb.info

In the context of this compound, MFA could be employed to:

Identify the primary precursor pathways that supply the building blocks for its synthesis.

Quantify the flux through key enzymatic steps in the biosynthetic pathway.

Identify potential metabolic bottlenecks that limit the production of this compound.

For example, a study performing MFA on a this compound-producing organism might reveal that the majority of the carbon atoms in its structure are derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which are common routes for the biosynthesis of terpenoid-based natural products. The analysis could further quantify the split ratio between these pathways if both are active.

Table 2: Hypothetical Metabolic Flux Data for this compound Production

| Metabolic Pathway | Flux (relative units) in High-Producing Strain | Flux (relative units) in Low-Producing Strain |

| Glycolysis | 100 | 95 |

| Pentose Phosphate Pathway | 30 | 28 |

| TCA Cycle | 50 | 48 |

| Mevalonate Pathway | 40 | 15 |

| This compound Biosynthetic Pathway | 15 | 2 |

This table presents hypothetical data to illustrate the type of insights gained from a metabolic flux analysis experiment. Actual values would be determined experimentally.

By integrating data from gene expression profiling and metabolic flux analysis, a comprehensive understanding of how an organism orchestrates the production of this compound can be achieved. This knowledge is not only of fundamental scientific interest but also provides a roadmap for metabolic engineering efforts aimed at enhancing the production of this and other valuable natural products.

Synthetic and Semi Synthetic Approaches to Physaminimin N and Analogues

Strategic Considerations in Total Synthesis of Complex Steroidal Lactones

The total synthesis of complex steroidal lactones like Physaminimin N, a physalin-type withanolide, is a formidable challenge for organic chemists. These molecules are characterized by a dense array of stereocenters, a highly oxygenated steroidal core, and a characteristic lactone or lactol side chain. The inherent complexity of these natural products necessitates meticulous strategic planning to control stereochemistry and achieve a convergent and efficient synthesis.

Furthermore, the installation of the oxygenation pattern on the steroidal backbone is a significant hurdle. The specific placement of hydroxyl, epoxide, and ketone functionalities requires the development of regio- and stereoselective oxidation methods. Late-stage functionalization is often desirable but can be complicated by the presence of multiple reactive sites in advanced intermediates. moffitt.org Therefore, a robust protecting group strategy is paramount to ensure the selective transformation of specific functional groups throughout the synthesis.

The construction of the steroidal side chain and its subsequent cyclization to form the characteristic δ-lactone ring is another critical aspect. The stereochemistry of the side chain has a profound impact on the biological activity of withanolides. Synthetic strategies must therefore address the stereoselective formation of these side-chain stereocenters.

Key Methodologies in the Total Synthesis of this compound

While a specific total synthesis for this compound is not detailed in the literature, the synthesis of other withanolides, such as Withanolide A, showcases key methodologies that would be applicable. rsc.org A hypothetical synthesis of this compound would likely employ a combination of classic and modern synthetic transformations.

Notable features in the synthesis of related withanolides include: rsc.org

Corey–Seebach homologation: This method could be employed for carbon-carbon bond formation, allowing for the elongation of carbon chains, a crucial step in building the steroidal side chain.

Vinylogous aldol (B89426) reaction: This reaction is instrumental in constructing key structural motifs and setting stereocenters within the ring system.

Singlet oxygen Schenck-ene reaction: This photochemical reaction can be utilized to introduce hydroxyl groups at specific allylic positions on the steroid nucleus, a common feature in withanolides.

Wharton transposition: This reaction allows for the transformation of an α,β-epoxyketone into an allylic alcohol, a valuable tool for manipulating the oxygenation pattern of the steroid core. rsc.org

Recently, researchers at the Moffitt Cancer Center have developed a groundbreaking method for the scalable synthesis of withanolides, which could be adapted for this compound. moffitt.org This approach features a bioinspired photooxygenation-allylic hydroperoxide rearrangement sequence, which facilitates the introduction of functional groups at late stages of the synthesis. moffitt.org This method's scalability is a significant advantage, as it removes the reliance on extraction from natural sources, which is often a limiting factor in the supply of these compounds for further research. moffitt.org

Semi-Synthetic Derivatization from Precursors

Given the challenges of total synthesis, semi-synthesis from more abundant, naturally occurring withanolides is a widely adopted and practical approach for generating analogues of complex molecules like this compound. mdpi.com Withaferin A, a relatively abundant withanolide, often serves as a starting material for these semi-synthetic efforts. mdpi.com

The rationale behind semi-synthesis is twofold: it provides access to novel analogues that may possess enhanced or unique biological activities, and it allows for the creation of molecular probes to investigate the mechanism of action of the parent compound. Common semi-synthetic modifications include: mdpi.com

Acylation of hydroxyl groups: The hydroxyl groups at various positions on the withanolide scaffold can be esterified to introduce a range of functionalities. The selectivity of these acylations can often be controlled by the reaction conditions. mdpi.com

Michael additions: The α,β-unsaturated ketone in ring A of many withanolides is a reactive handle for Michael additions, allowing for the introduction of diverse substituents at the C-3 position. mdpi.com

Epoxidation and ring-opening reactions: The double bonds in the withanolide structure can be epoxidized and subsequently opened with various nucleophiles to generate a wide array of derivatives.

Structural Modification for Mechanistic Probes

The semi-synthetic derivatization of withanolides plays a crucial role in structure-activity relationship (SAR) studies and in the development of mechanistic probes. By systematically modifying different parts of the molecule, researchers can identify the key pharmacophoric features responsible for its biological activity.

For instance, the synthesis of fused withanolide analogues, such as 2-isoxazoline derivatives, has been explored to probe the importance of the A-ring structure for biological activity. mdpi.com These studies have revealed that the stereochemistry of the fused ring can have a significant impact on the compound's potency. mdpi.com Similarly, the modification of the side chain lactone can influence the compound's interaction with its biological targets. These mechanistic probes are invaluable tools for understanding how withanolides exert their effects at a molecular level.

Development of Novel Synthetic Methodologies Applicable to this compound Core Structure

The field of synthetic organic chemistry is continually evolving, with the development of new methodologies that could be applied to the synthesis of complex natural products like this compound. Researchers are exploring novel catalytic methods for the selective functionalization of C-H bonds, which could streamline the synthesis of complex steroids by avoiding the need for lengthy protecting group manipulations.

Furthermore, innovative approaches in synthetic biology and metabolic engineering offer promising alternatives to traditional chemical synthesis. mdpi.comnih.gov By engineering microorganisms or plant cell cultures to produce withanolides, it may be possible to generate these complex molecules in a more sustainable and scalable manner. nih.govbiorxiv.org These biological systems could also be engineered to produce novel analogues of this compound that are not accessible through traditional synthetic routes. mdpi.com The use of machine learning to model and optimize these bioprocesses is also an emerging area of research. researchgate.net

Novel methodologies for the construction of key structural features of steroidal lactones are also being developed. For example, new methods for the synthesis of steroidal oximes and lactams have been reported, which avoid the use of hazardous reagents. nih.gov Additionally, new strategies for the synthesis of spiro heterocyclic steroids are expanding the chemical space accessible to medicinal chemists. beilstein-journals.org These advancements in synthetic methodology will undoubtedly facilitate future efforts towards the total synthesis of this compound and other complex withanolides.

Mechanistic Investigations of Physaminimin N at the Molecular and Cellular Level

In Vitro Cellular Activity Mechanisms6.2.1. Cellular Growth Inhibition and Apoptosis Induction Pathways (e.g., chromatin condensation, nuclear fragmentation)There are no available studies investigating the in vitro cellular growth inhibition or apoptosis-inducing properties of Physaminimin N.

Further research and publication of experimental data are required to elucidate the potential bioactivities and mechanistic pathways of this compound.

Modulation of Cellular Inflammatory Responses

A thorough search for scientific literature detailing the specific effects of this compound on cellular inflammatory pathways yielded no direct research findings. While the compound is categorized with other natural products that may have anti-inflammatory properties, specific data on its ability to modulate key inflammatory mediators is not available.

There is no published evidence to suggest that this compound directly influences the following:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling: No studies were identified that investigated the inhibitory or stimulatory effects of this compound on this central inflammatory pathway.

Cytokine Production: Research detailing the impact of this compound on the production of pro-inflammatory or anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) is not present in the available literature.

COX (Cyclooxygenase) or LOX (Lipoxygenase) Enzyme Activity: There are no specific studies demonstrating that this compound acts as an inhibitor of COX-1, COX-2, or lipoxygenase enzymes, which are critical targets for many anti-inflammatory compounds.

Anti-Microbial Activity Mechanisms (e.g., against Candida albicans)

Candida albicans is an opportunistic pathogenic yeast that can cause infections in humans. While various natural products are screened for anti-fungal properties, specific studies on the anti-microbial activity of this compound against Candida albicans and the underlying mechanisms are not available in the reviewed scientific literature.

No data was found to support or describe the following mechanisms for this compound:

Inhibition of fungal cell wall synthesis.

Disruption of the fungal cell membrane.

Inhibition of hyphal formation, a key virulence factor for C. albicans.

Interference with fungal metabolic pathways.

Interaction with Specific Cellular Targets (e.g., p53/mortalin interaction)

The interaction between the tumor suppressor protein p53 and the heat shock protein mortalin is a significant target in cancer research. Mortalin can bind to p53 in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting its tumor-suppressive functions.

Despite the importance of this interaction, a comprehensive literature search did not yield any studies that investigate or establish a direct interaction between this compound and the p53/mortalin complex. There is no evidence to suggest that this compound can disrupt this protein-protein interaction or restore the nuclear function of p53.

Structure-Mechanism of Action Relationship (SMAR) Studies

Structure-activity relationship (SAR) and structure-mechanism of action relationship (SMAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity and for optimizing lead compounds.

There are no published SMAR studies for this compound. The specific structural motifs within the this compound molecule that are responsible for any potential anti-inflammatory, anti-microbial, or p53/mortalin-modulating activities have not been identified or described in the scientific literature. Research correlating its distinct chemical features—such as its steroidal backbone or specific functional groups—with its biological or mechanistic activities is currently unavailable.

Computational Chemistry and in Silico Studies of Physaminimin N

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a cornerstone of computational analysis, used to model the movement of atoms and molecules over time. acs.orgunilim.fr For a structurally complex natural product, MD simulations are invaluable for exploring its conformational landscape—the range of three-dimensional shapes the molecule can adopt. acs.orgnih.gov

Detailed Research Findings:

An MD simulation of Physaminimin N would be initiated to understand its flexibility and preferred shapes in different environments, such as in a vacuum, in water, or interacting with a lipid bilayer mimicking a cell membrane. unilim.fr The simulation tracks the trajectory of each atom over nanoseconds or even microseconds, governed by a set of equations known as a force field. acs.org

Interactive Data Table: Hypothetical Conformational Analysis of this compound

| Simulation Environment | Major Conformer (Cluster %) | Key Dihedral Angle (φ) | Key Dihedral Angle (ψ) | Potential Energy (kcal/mol) |

| In Vacuum | 1 (75%) | 175° | -60° | -540.2 |

| In Vacuum | 2 (15%) | 65° | 180° | -535.8 |

| In Water | 1 (60%) | -150° | 70° | -610.5 |

| In Water | 2 (28%) | 160° | -65° | -608.1 |

This table illustrates how MD simulations could identify the most populated conformational clusters and their associated energies and geometries in different environments.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic structure of a molecule. jst.go.jpscielo.org.mx These calculations provide a deeper understanding of molecular stability, reactivity, and spectroscopic properties. nih.govnrel.gov

Detailed Research Findings:

For this compound, DFT calculations would be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mx The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. scielo.org.mx A small HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

These calculations can also generate an electrostatic potential map, which visualizes the electron density distribution across the molecule. This map highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how this compound might interact with other molecules or biological targets. scielo.org.mx For example, a region of strong negative potential could indicate a likely site for hydrogen bonding with a protein receptor.

Interactive Data Table: Predicted Electronic Properties of this compound

| Property | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. scielo.org.mx |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. scielo.org.mx |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. scielo.org.mx |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. nih.gov |

This table presents hypothetical quantum chemical data for this compound, which would be used to predict its chemical behavior.

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nutricion.orgijprems.comresearchgate.net This method is instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. ufl.edumdpi.com

Detailed Research Findings:

In a hypothetical study, the structure of this compound would be docked against a library of known protein targets associated with a particular disease, for instance, cancer or inflammation. mdpi.com The docking algorithm samples a vast number of possible binding poses and scores them based on binding affinity or free energy. ijprems.com

A successful docking study might predict that this compound binds with high affinity to the active site of an enzyme like a kinase or a protease. The analysis would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For example, a recent computational study on physalins from Physalis angulata used docking to identify potential protein targets in the B-cell activating factor (BAFF) pathway, suggesting a mechanism for treating nephrotic syndrome. narraj.org Similarly, another study showed how aromaphysalin B could interact with nitric oxide synthase, pointing to its anti-inflammatory potential. rsc.org

Interactive Data Table: Hypothetical Docking Results for this compound

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -9.8 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| Protease B | -8.5 | His41, Cys145, Met165 | Hydrogen Bond, Pi-Alkyl |

| Transcription Factor C | -7.2 | Arg248, Ser241 | Electrostatic, Hydrogen Bond |

This table illustrates how docking results can pinpoint the most likely protein targets and the nature of the molecular interactions.

Machine Learning Applications in Structural Elucidation and Activity Prediction

Machine learning (ML) is rapidly transforming computational chemistry by enabling the analysis of vast datasets to predict molecular properties and activities. csic.esdypvp.edu.inresearchgate.net For a new compound like this compound, ML can accelerate both its structural confirmation and the prediction of its biological functions. frontiersin.org

Detailed Research Findings:

In the context of structural elucidation, ML algorithms can be trained on large databases of NMR and mass spectrometry data. csic.esresearchgate.net When experimental spectra for this compound are obtained, these trained models can predict the most probable chemical structure, significantly speeding up a traditionally laborious process. carl-zeiss-stiftung.de For instance, ML tools can predict chemical shifts with high accuracy, helping to resolve ambiguities in complex spectra. csic.es

For activity prediction, Quantitative Structure-Activity Relationship (QSAR) models can be built using ML. These models learn the relationship between the structural features of a set of molecules and their measured biological activity. Once trained, a QSAR model could predict the potential bioactivity of this compound based solely on its chemical structure, helping to prioritize it for further testing. dypvp.edu.in

Future Research Directions for Physaminimin N

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks

A fundamental knowledge gap in the study of Physaminimin N is the precise enzymatic machinery and regulatory mechanisms governing its formation in plants. The biosynthesis of withanolides is a complex process, and while significant strides have been made in understanding the general pathway, the specific enzymes responsible for the unique structural features of individual withanolides like this compound are largely unknown.

Future research should prioritize the identification and characterization of the complete biosynthetic pathway of this compound. This will likely involve a combination of genomic, transcriptomic, and metabolomic approaches applied to the source organism. The sequencing of the genome of Withania somnifera has led to the discovery of biosynthetic gene clusters for withanolides, and a similar strategy could be applied to the plant species that produces this compound. researchgate.netbiorxiv.orgbiorxiv.org The identification of candidate genes, such as those encoding cytochrome P450s, dehydrogenases, and sulfotransferases, which are known to be involved in withanolide biosynthesis, will be a critical first step. biorxiv.org

Subsequent functional characterization of these candidate enzymes through heterologous expression in microbial hosts (like Saccharomyces cerevisiae) or transient expression in plants (like Nicotiana benthamiana) will be essential to confirm their roles in the biosynthetic pathway of this compound. researchgate.netbiorxiv.org Furthermore, investigating the regulatory networks that control the expression of these biosynthetic genes is crucial. This includes studying the influence of transcription factors and the response to various signaling molecules like phytohormones (e.g., jasmonates and salicylic (B10762653) acid) which are known to modulate secondary metabolite production in Physalis species. frontiersin.orgfrontiersin.org Unraveling these regulatory webs will not only enhance our fundamental understanding but could also pave the way for biotechnological approaches to increase the production of this compound.

Development of Advanced Synthetic Strategies for Complex Analogues

The structural complexity of this compound presents a significant challenge for chemical synthesis. However, the development of robust and flexible synthetic routes is paramount for several reasons. A successful total synthesis would confirm the stereochemical assignment of the natural product and provide a platform for the creation of a diverse library of analogues. These analogues are invaluable for establishing structure-activity relationships (SAR) and for optimizing the biological properties of the parent compound.

Future synthetic efforts should focus on developing convergent and stereoselective strategies that allow for the efficient assembly of the core withanolide scaffold and the late-stage introduction of key functional groups. This modular approach would facilitate the rapid generation of analogues with systematic modifications to the steroidal backbone, the lactone ring, and the side chain. Techniques such as asymmetric catalysis, organocatalysis, and flow chemistry could be employed to enhance the efficiency and scalability of the synthetic route.

Moreover, semisynthesis, starting from more abundant, structurally related natural products, could offer a more immediate route to novel this compound derivatives. By leveraging the core structure provided by nature, chemists can focus on targeted modifications to probe specific structure-activity hypotheses.

Comprehensive Mechanistic Characterization at a Systems Biology Level

Understanding the biological activity of this compound requires a shift from a single-target focus to a more holistic, systems-level perspective. The pleiotropic effects observed for many withanolides suggest that they may interact with multiple cellular targets and modulate complex signaling networks. Therefore, future research should employ a suite of "omics" technologies to comprehensively characterize the mechanism of action of this compound.

Transcriptomics (RNA-seq) can reveal the global changes in gene expression induced by this compound treatment in relevant cell models. This can provide clues about the cellular pathways and biological processes that are perturbed by the compound. Proteomics, using techniques like mass spectrometry-based protein profiling, can identify changes in protein abundance and post-translational modifications, offering a more direct link to cellular function.

Metabolomics will also be a powerful tool to understand the downstream effects of this compound on cellular metabolism. By analyzing the global metabolic profile of treated cells, researchers can identify metabolic pathways that are significantly altered, providing further insight into the compound's mechanism of action. Integrating these different omics datasets will be crucial for constructing a comprehensive model of how this compound exerts its biological effects at a systems level.

Exploration of Novel In Vitro Cellular Targets and Pathways

While systems biology approaches provide a broad overview, the identification of specific molecular targets of this compound remains a key objective. Future research should employ a range of modern techniques to discover and validate these targets.

Affinity-based methods, where a modified version of this compound is used as a "bait" to pull down its binding partners from cell lysates, can be a powerful approach for target identification. The captured proteins can then be identified by mass spectrometry. Another strategy is the use of thermal proteome profiling (TPP), which can detect changes in the thermal stability of proteins upon ligand binding, indicating a direct interaction.

Once putative targets are identified, their biological relevance needs to be validated. This can be achieved through a variety of in vitro assays, including enzymatic assays, binding assays, and cell-based reporter assays. Genetic approaches, such as CRISPR-Cas9-mediated gene knockout or siRNA-mediated gene knockdown of the proposed target, can be used to determine if the cellular effects of this compound are dependent on that specific protein. The exploration of novel cellular targets will be instrumental in defining the therapeutic potential of this compound and its analogues.

Advanced Spectroscopic and Computational Approaches for Structure-Function Relationships

A detailed understanding of the three-dimensional structure of this compound and its interactions with its biological targets is fundamental for rational drug design. Future research should leverage a combination of advanced spectroscopic techniques and computational modeling to elucidate these structure-function relationships.

High-field Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for determining the solution-state conformation of this compound and its analogues. Advanced NMR techniques, such as saturation transfer difference (STD) NMR and WaterLOGSY, can be used to map the binding epitope of this compound when it interacts with a target protein. X-ray crystallography remains the gold standard for obtaining high-resolution structural information of ligand-protein complexes, and efforts should be made to crystallize this compound in complex with its validated targets.

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the binding mode of this compound to its targets and can help to rationalize structure-activity relationship data. These computational models can be used to predict the binding affinity of new analogues and to guide the design of more potent and selective compounds. The synergy between experimental and computational methods will be a powerful engine for advancing our understanding of the structure-function relationships of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Physaminimin N in preliminary studies?

- Methodological Answer : Initial synthesis should follow reproducible protocols with detailed documentation of reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., column chromatography). Characterization must include spectroscopic data (¹H/¹³C NMR, IR, HRMS) and purity analysis (HPLC ≥95%) to confirm structural identity . For known derivatives, cite prior synthesis routes; for novel analogs, provide full spectral interpretation and elemental analysis .

Q. How should researchers design experiments to assess this compound’s bioactivity in vitro?

- Methodological Answer : Use dose-response assays (e.g., IC₅₀/EC₅₀ determination) with positive/negative controls to validate assay specificity. Include triplicate measurements and statistical tests (e.g., ANOVA with post-hoc corrections) to account for variability. Adhere to NIH preclinical guidelines for cell-line authentication and assay reproducibility .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between this compound’s in vitro efficacy and in vivo pharmacokinetic data?

- Methodological Answer : Apply systematic contradiction analysis:

Identify discrepancies : Compare bioavailability, metabolic stability, and tissue distribution data .

Prioritize variables : Use principal contradiction frameworks to determine if solubility, protein binding, or enzymatic degradation is the dominant factor .

Iterative testing : Modify formulations (e.g., nanoencapsulation) or conduct metabolite profiling to isolate confounding factors .

Q. How can researchers optimize this compound’s target selectivity to minimize off-target effects in complex biological systems?

- Methodological Answer :

- Computational modeling : Perform molecular docking studies to predict binding affinities for related receptors .

- Functional assays : Use CRISPR-engineered cell lines to validate target specificity. Include orthogonal assays (e.g., SPR, thermal shift) to confirm direct interactions .

Q. What frameworks guide the integration of this compound’s mechanistic data into broader pharmacological hypotheses?

- Methodological Answer :

- PICO Framework : Define Population (target proteins/cellular pathways), Intervention (this compound dosage), Comparison (existing inhibitors), and Outcome (e.g., pathway inhibition efficacy) .

- FINER Criteria : Ensure hypotheses are Feasible (resource-aware), Novel (address literature gaps), and Relevant to disease mechanisms .

Data Presentation & Reproducibility

Q. How should researchers present conflicting spectral data for this compound’s structural analogs?

- Methodological Answer :

- Tabulate discrepancies : Compare NMR/HRMS data across analogs in a table, highlighting unexpected shifts/peaks.

- Contextualize findings : Discuss solvent effects, tautomerism, or crystallographic artifacts as potential explanations .

Q. What steps ensure reproducibility in this compound’s synthetic protocols?

- Methodological Answer :

- Detailed Supplemental Information : Provide step-by-step videos or annotated spectra in supplementary files .

- Cross-lab validation : Collaborate with independent labs to verify yields and purity under standardized conditions .

Literature & Ethical Considerations

Q. How can researchers address gaps in the existing literature on this compound’s toxicity profile?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.